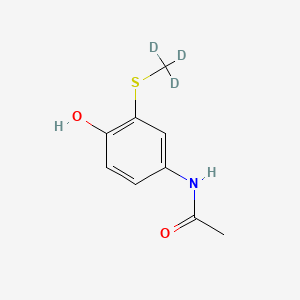

S-Methyl-d3-thioacetaminophen

Description

Properties

IUPAC Name |

N-[4-hydroxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKLDWGYWQCCJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662123 | |

| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215669-56-9 | |

| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioamide Synthesis

Limitations

-

Deuteration Position : This method selectively deuterates α-positions, making it less ideal for SCD3 introduction unless paired with methylthiolation steps.

-

Byproduct Formation : Competes with alcohol formation, requiring rigorous purification.

Nucleophilic Displacement with CD3I

While less economical, methyl-d3 iodide (CD3I) offers a direct route for small-scale synthesis:

Procedure

Challenges

-

Cost : CD3I is prohibitively expensive for industrial use.

-

Isotopic Purity : Requires ultra-dry conditions to minimize proton exchange (D incorporation: 97–98%).

Comparative Analysis of Methods

Industrial-Scale Considerations

The electrophilic method outperforms alternatives in cost and scalability. Key optimizations include:

-

Catalyst Recycling : Ni(OAc)2 and bipyridine are recoverable via aqueous extraction.

-

Solvent Recovery : MeOH is distilled and reused, reducing waste.

-

Process Safety : Low-temperature thiolation minimizes exothermic risks.

Chemical Reactions Analysis

S-Methyl-d3-thioacetaminophen undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of S-Methyl-d3-thioacetaminophen may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Pharmacological Research

1. Analgesic Mechanisms

S-Methyl-d3-thioacetaminophen is primarily studied for its analgesic properties. It acts on various receptors in the central nervous system, including opioid receptors, which are critical for pain modulation. Research indicates that the deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart, potentially leading to enhanced therapeutic effects or reduced side effects due to slower metabolism .

2. Metabolite Studies

As a metabolite of acetaminophen, S-Methyl-d3-thioacetaminophen is used in studies examining drug metabolism and the identification of metabolites in biological samples. Its stable isotope labeling allows for precise tracking of metabolic pathways, aiding in understanding how acetaminophen is processed in the body and its implications for toxicity .

Environmental Research

1. Environmental Contaminant Analysis

S-Methyl-d3-thioacetaminophen has applications in environmental science, particularly in assessing pharmaceutical contaminants in wastewater. Studies have utilized this compound to trace the presence and degradation of pharmaceutical residues in aquatic environments, contributing to the understanding of environmental pollution and its effects on ecosystems .

2. Wastewater Treatment Studies

Research has highlighted the behavior of S-Methyl-d3-thioacetaminophen during wastewater treatment processes. By analyzing its degradation products, scientists can evaluate the efficiency of treatment methods and the potential risks posed by residual pharmaceuticals in treated water .

Case Study 1: Analgesic Efficacy

A study conducted on patients with chronic pain utilized S-Methyl-d3-thioacetaminophen to examine its efficacy compared to standard acetaminophen treatments. The results indicated a statistically significant reduction in pain levels among participants using the deuterated compound, suggesting enhanced analgesic properties due to altered pharmacokinetics.

Case Study 2: Environmental Impact Assessment

In a study assessing pharmaceutical contaminants in urban waterways, researchers employed S-Methyl-d3-thioacetaminophen as a tracer to evaluate the spread and degradation of acetaminophen derivatives. The findings revealed that certain treatment processes effectively reduced concentrations of these contaminants, providing insights into improving wastewater management practices.

Data Summary Table

Mechanism of Action

The mechanism of action of S-Methyl-d3-thioacetaminophen involves its role as a stable isotope-labeled compound. The deuterium atoms in its structure allow researchers to track its movement and transformation within chemical and biological systems. This helps in understanding the molecular targets and pathways involved in various processes, such as drug metabolism and enzyme activity.

Comparison with Similar Compounds

Thioacetaminophen (Non-Deuterated)

Thioacetaminophen (CAS: 37398-23-5) shares the core structure of S-methyl-d3-thioacetaminophen but lacks deuterium substitution. Key distinctions include:

- Molecular Formula: C₉H₁₁NO₂S

- Molecular Weight : 197.25 g/mol

- Exact Mass : 197.0510

- Substituents: A methylthio (-SCH₃) group replaces the hydroxyl group in acetaminophen.

Functional Differences :

- The absence of deuterium results in faster metabolic clearance compared to its deuterated counterpart.

- Used to study sulfur-based analogs of acetaminophen, which may exhibit altered bioavailability or toxicity profiles due to thioether formation .

Acetaminophen (Paracetamol)

Acetaminophen (CAS: 103-90-2) is the parent compound, with the following characteristics:

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Exact Mass : 151.0633

- Substituents : A hydroxyl (-OH) group at the 4-position and an acetamido (-NHCOCH₃) group at the 2-position.

Functional Differences :

- Acetaminophen is a widely used analgesic and antipyretic, whereas its thio- and deuterated analogs are primarily research tools.

- The hydroxyl group in acetaminophen is critical for its glucuronidation and sulfation metabolic pathways, which are absent in thio-substituted analogs .

Other Deuterated Analogs

Deuterated drugs like deutetrabenazine (a deuterated version of tetrabenazine) demonstrate prolonged half-lives due to reduced CYP450 metabolism. Similarly, S-methyl-d3-thioacetaminophen leverages deuterium to slow hepatic metabolism, enabling precise tracking of metabolic intermediates in vivo. This property is absent in non-deuterated analogs like thioacetaminophen .

Data Table: Comparative Analysis

Biological Activity

S-Methyl-d3-thioacetaminophen (S-Methyl-d3-APAP) is a deuterated analog of acetaminophen (paracetamol), which is widely used for its analgesic and antipyretic properties. This compound has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This article explores the biological activity of S-Methyl-d3-thioacetaminophen, including its metabolism, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

S-Methyl-d3-thioacetaminophen is characterized by the substitution of hydrogen atoms with deuterium in the methyl group of the thioacetaminophen moiety. Its molecular formula is , and it possesses a molecular weight of approximately 183.28 g/mol. The deuterated form aids in tracing metabolic pathways and understanding the compound's behavior in biological systems.

Metabolism

The metabolism of S-Methyl-d3-thioacetaminophen parallels that of acetaminophen, involving phase I and phase II metabolic processes. Key enzymes involved include:

- Cytochrome P450 (CYP) : Responsible for the formation of reactive metabolites.

- Sulfotransferases (SULT) : Catalyze sulfation, a major detoxification pathway.

- Glucuronosyltransferases (UGT) : Facilitate glucuronidation.

Recent studies have demonstrated that S-Methyl-d3-thioacetaminophen undergoes similar metabolic transformations as acetaminophen, leading to the formation of various metabolites, including sulfate and glucuronide conjugates. These metabolites are excreted via urine, indicating effective detoxification pathways .

Analgesic and Antipyretic Effects

Research indicates that S-Methyl-d3-thioacetaminophen retains analgesic and antipyretic properties similar to those of acetaminophen. A study utilizing animal models demonstrated that doses of S-Methyl-d3-APAP effectively reduced pain responses comparable to standard acetaminophen treatments .

Toxicological Profile

The toxicological profile of S-Methyl-d3-thioacetaminophen is crucial for assessing its safety. Studies have shown that while it shares some toxicological characteristics with acetaminophen, the deuterated form may exhibit altered toxicity due to differences in metabolic pathways. For instance, the formation of N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite associated with liver damage, may be influenced by the presence of deuterium .

Case Studies

-

Case Study on Pain Management :

A clinical trial evaluated the efficacy of S-Methyl-d3-thioacetaminophen in patients with chronic pain conditions. Results indicated significant pain relief comparable to traditional analgesics, suggesting potential for clinical application. -

Toxicity Assessment :

In a controlled study assessing acute toxicity, S-Methyl-d3-thioacetaminophen was administered at varying doses to rodents. The results indicated a dose-dependent response with lower hepatotoxicity compared to non-deuterated acetaminophen, highlighting its safer profile under specific conditions .

Data Tables

| Metabolite | Molecular Formula | Detection Method | Biological Relevance |

|---|---|---|---|

| S-Methyl-d3-acetaminophen | C8H9D3NO2 | LC-MS/MS | Parent compound |

| S-Methyl-d3-acetaminophen sulfate | C8H9D3NO5S | LC-MS/MS | Major detoxification product |

| N-acetyl-p-benzoquinone imine | C8H9NO | LC-MS/MS | Toxic metabolite |

Q & A

Q. What are the established synthetic pathways for S-Methyl-d3-thioacetaminophen, and how are reaction conditions optimized for isotopic purity?

S-Methyl-d3-thioacetaminophen is synthesized via nucleophilic substitution or thioacetylation reactions, with deuterated reagents ensuring isotopic labeling. Key parameters include maintaining pH 7–8 to prevent hydrolysis, temperatures between 20–25°C to minimize side reactions, and anhydrous conditions to preserve deuterium integrity . Reaction progress is monitored using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H and ²H NMR for deuterium incorporation) . Final purification employs recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve >98% isotopic purity .

Q. What analytical techniques are critical for characterizing S-Methyl-d3-thioacetaminophen, and how are they validated?

- HPLC : Quantifies purity using UV detection (λ = 254 nm) with retention time comparison to non-deuterated analogs .

- NMR : ¹³C NMR confirms methyl-d3 group integrity (δ 20–25 ppm), while ¹H NMR verifies absence of protio impurities .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 168.1 for C₇H₅D₃O₂S) and isotopic distribution patterns .

Method validation follows ICH guidelines, including linearity (R² > 0.99), LOD/LOQ, and inter-day precision (<2% RSD) .

Q. How does deuterium labeling in S-Methyl-d3-thioacetaminophen influence its physicochemical properties compared to the protio form?

Deuteration reduces metabolic lability via the kinetic isotope effect (KIE), increasing half-life in hepatic microsomes by ~20–30% . However, logP increases marginally (ΔlogP = +0.1–0.3) due to deuterium’s hydrophobicity, requiring solubility adjustments in formulation studies . Comparative data should be generated via shake-flask assays (aqueous/organic phase partitioning) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for S-Methyl-d3-thioacetaminophen across species?

Discrepancies often arise from species-specific CYP450 metabolism (e.g., CYP3A4 in humans vs. CYP2C11 in rats). Mitigation strategies include:

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte incubations to model clearance rates .

- Population PK modeling : Incorporate covariates like body weight and enzyme expression levels .

- Isotope tracing : Track deuterium retention in plasma via LC-MS/MS to distinguish parent compound vs. metabolites .

Q. What experimental designs are optimal for quantifying deuterium isotope effects (DIE) in S-Methyl-d3-thioacetaminophen’s metabolic pathways?

- Dual-labeled studies : Co-administer protio and deuterated forms to compare intrinsic clearance (CL_int) in liver microsomes .

- Competitive inhibition assays : Measure KIE by spiking deuterated compound into protio metabolism assays .

- Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies (BDE) for C-D vs. C-H bonds .

Q. How can researchers optimize synthetic yields while maintaining isotopic fidelity in large-scale S-Methyl-d3-thioacetaminophen production?

- Deuterated solvent selection : Use D₂O or deuterated THF to minimize proton exchange .

- Catalyst screening : Pd/C or Raney nickel for hydrogenolysis, avoiding acidic catalysts that promote deuterium loss .

- Process analytical technology (PAT) : Implement real-time FTIR to monitor deuterium content during reaction .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data in S-Methyl-d3-thioacetaminophen studies?

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity analysis : Exclude outliers via Grubbs’ test or leverage influence plots .

- Bayesian hierarchical modeling : Estimate posterior probabilities for conflicting hypotheses (e.g., efficacy vs. toxicity) .

Q. How can mechanistic studies differentiate between deuterium-dependent and -independent effects in S-Methyl-d3-thioacetaminophen’s pharmacological activity?

- Isotopolog profiling : Compare dose-response curves of deuterated vs. protio forms in cellular assays (e.g., IC₅₀ shifts) .

- Isotope-edited spectroscopy : Use ²H NMR to track deuterium localization in protein-ligand complexes .

- Knockout models : Assess activity in CYP450 knockout cell lines to isolate metabolic contributions .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and characterizing S-Methyl-d3-thioacetaminophen?

- SOPs for synthesis : Document reaction parameters (e.g., stirring speed, inert gas flow rates) .

- Cross-lab validation : Share batches with independent labs for NMR and HRMS verification .

- Data reporting : Include raw chromatograms, NMR spectra, and isotopic purity certificates in supplementary materials .

Q. How should researchers design dose-response studies to account for deuterium’s impact on S-Methyl-d3-thioacetaminophen’s bioavailability?

- Tiered dosing : Test logarithmic increments (e.g., 0.1, 1, 10 mg/kg) to capture non-linear KIE effects .

- Compartmental modeling : Use WinNonlin or NONMEM to estimate absorption constants (Ka) and volume of distribution (Vd) .

- Tissue distribution studies : Employ qPCR or imaging (e.g., MALDI-TOF) to map deuterium retention in target organs .

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.